molecular formula C14H13Br2NOS B12130215 4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide

4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide

Cat. No.: B12130215
M. Wt: 403.1 g/mol
InChI Key: PFCOVIZAJPDFDU-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide is a brominated thiophene derivative featuring a carboxamide group linked to a substituted phenyl ring (2-ethyl-6-methylphenyl). While specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs offer insights into its likely properties and behavior.

Properties

Molecular Formula

C14H13Br2NOS

Molecular Weight

403.1 g/mol

IUPAC Name

4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C14H13Br2NOS/c1-3-9-6-4-5-8(2)12(9)17-14(18)11-7-10(15)13(16)19-11/h4-7H,3H2,1-2H3,(H,17,18)

InChI Key

PFCOVIZAJPDFDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=C(S2)Br)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the bromination of a suitable precursor, followed by amide formation. Specific methods include:

    Bromination: Starting with 2-ethyl-6-methylphenylthiophene, bromination at positions 4 and 5 yields the dibromo intermediate.

    Amide Formation: The dibromo intermediate reacts with an amine (e.g., 2-ethyl-6-methylaniline) to form the desired carboxamide.

Industrial Production: Industrial production typically involves large-scale synthesis using optimized conditions. Details of industrial processes are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactivity:

    Bromination: The compound readily undergoes bromination due to the presence of bromine-reactive positions.

    Amide Formation: The amide bond formation occurs through nucleophilic addition-elimination reactions.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) or bromine in an organic solvent (e.g., chloroform).

    Amide Formation: Amine (e.g., 2-ethyl-6-methylaniline), carboxylic acid (e.g., thiophene-2-carboxylic acid), and coupling agents (e.g., EDC/HOBt).

Major Products: The major product is the desired 4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide .

Scientific Research Applications

This compound finds applications in:

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Tibrofan (4,5-Dibromo-N-(4-bromophenyl)thiophene-2-carboxamide)
  • Structural Differences : Tibrofan substitutes the phenyl group with a 4-bromo moiety, whereas the target compound features a 2-ethyl-6-methylphenyl group. This difference impacts steric and electronic profiles: Tibrofan’s bromophenyl group increases halogen density, while the target’s alkyl substituents enhance lipophilicity and steric bulk .
  • Synthesis : Tibrofan’s synthesis likely involves bromination of the thiophene ring followed by amidation with 4-bromoaniline. The target compound would require similar bromination steps but with 2-ethyl-6-methylaniline.
2.2. Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Structural Differences : Compound 6o incorporates a tetrahydrobenzo[b]thiophene core with ethoxy and hydroxyphenyl substituents, contrasting with the target’s fully aromatic, brominated thiophene.
  • Synthesis: Synthesized via a Petasis reaction in hexafluoroisopropanol (HFIP) with 22% yield, highlighting the challenges of multi-component reactions compared to direct bromination/amidation routes .
  • Properties : The hydroxyphenyl group in 6o increases polarity, likely enhancing water solubility relative to the target’s lipophilic structure.
2.3. 3-Amino-5-(methoxyphenyl)thiophene-2-carboxamides (18a–b)
  • Structural Differences: These compounds feature amino and methoxyphenyl groups, introducing hydrogen-bonding capacity and moderate polarity absent in the brominated target.
  • Synthesis : Prepared via acid-catalyzed cyclization in formic acid, a method distinct from the harsher bromination conditions required for the target compound .
  • Applications: The amino group may confer CNS activity, whereas bromine substituents in the target could favor antimicrobial or cytotoxic effects.
2.4. N-(2,3,4,6-Tetra-O-acetyl-(β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide) (9)
  • Structural Differences: This compound includes a glycosylated moiety, drastically altering solubility and bioavailability compared to the non-polar target.
  • Synthesis : Requires glycosylation steps, contrasting with the straightforward amidation/bromination of the target .

Data Table: Key Comparisons

Compound Substituents Synthesis Method Molecular Weight (Inferred) Key Properties Applications Reference
4,5-Dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide 4,5-dibromo thiophene, 2-ethyl-6-methylphenyl Bromination + amidation ~450 g/mol High lipophilicity Antimicrobial (inferred) N/A
Tibrofan 4,5-dibromo thiophene, 4-bromophenyl Bromination + amidation ~500 g/mol High halogen density Disinfectant
Compound 6o Tetrahydrobenzo[b]thiophene, hydroxyphenyl Petasis reaction ~390 g/mol Moderate polarity Not specified
Compounds 18a–b 3-amino, methoxyphenyl Acid-catalyzed cyclization ~300 g/mol Polar, H-bonding groups CNS activity (inferred)
Compound 9 Glucopyranosyl, tetra-O-acetyl Glycosylation ~600 g/mol High solubility Drug delivery

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